REACTION_CXSMILES
|
N1CCCN=C1C1C=CC([C:13]2[O:14][C:15]([C:18]3[CH:23]=[CH:22][C:21]([C:24]4[NH:25][CH2:26][CH2:27][CH2:28][N:29]=4)=[CH:20][CH:19]=3)=[CH:16][CH:17]=2)=CC=1.[CH:30]1C(C2NC3C=C(C(N)=N)C=CC=3C=2)=CC=C(C(N)=N)C=1.CN1CCN(C2C=CC3NC(C4C=[CH:69][C:70]5[NH:75][C:74]([C:76]6[CH:77]=[CH:78][C:79](O)=[CH:80][CH:81]=6)=[N:73][C:71]=5[CH:72]=4)=NC=3C=2)CC1>>[NH:25]1[CH2:30][CH2:26][CH2:27][CH2:28][N:29]=[C:24]1[C:21]1[CH:20]=[CH:19][C:18]([C:15]2[O:14][C:13]([C:79]3[CH:80]=[CH:81][C:76]([C:74]4[NH:73][CH2:71][CH2:72][CH2:69][CH2:70][N:75]=4)=[CH:77][CH:78]=3)=[CH:17][CH:16]=2)=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NCCC1)C1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)C=1NCCCN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=CC=3C=CC(=CC3N2)C(=N)N)C(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C=2C=CC3=C(C2)N=C(N3)C=4C=CC5=C(C4)N=C(N5)C=6C=CC(=CC6)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
N1C(=NCCCC1)C1=CC=C(C=C1)C=1OC(=CC1)C1=CC=C(C=C1)C=1NCCCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |